2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound belonging to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multicomponent reactions. One common method is the Biginelli-like multicomponent reaction (MCR), which allows for the regioselective synthesis of triazolopyrimidine derivatives . The reaction conditions can be finely tuned to achieve the desired regioselectivity, with mild acidic conditions favoring the synthesis of 5-aryl-7-methyl derivatives and neutral ionic liquids shifting the regioselectivity towards 7-aryl-5-methyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and regioselective synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral agent, with promising activity against RNA viruses such as influenza, flaviviruses, and SARS-CoV-2.
Pharmacology: It exhibits various pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties.
Biological Research: The compound is used in molecular docking studies to understand its interactions with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antiviral agent by inhibiting the replication of RNA viruses . The compound’s structure allows it to bind to viral proteins, disrupting their function and preventing the virus from replicating.
Comparison with Similar Compounds
Similar Compounds
Trapidil: A triazolopyrimidine derivative with vasodilatory and antiplatelet properties.
Essramycin: An antimicrobial agent with a triazolopyrimidine core.
Pyroxsulam: A herbicide that targets specific enzymes in plants.
Uniqueness
2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct pharmacological properties. Its potential as an antiviral agent, particularly against RNA viruses, sets it apart from other triazolopyrimidine derivatives .
Properties
IUPAC Name |
2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-15-20(22(30)25-17-10-12-18(31-2)13-11-17)21(16-7-4-3-5-8-16)28-23(24-15)26-19(27-28)9-6-14-29/h3-5,7-8,10-13,21,29H,6,9,14H2,1-2H3,(H,25,30)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEAMHXXUMJESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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